molecular formula C13H9N B8050690 3-(4-Ethynylphenyl)pyridine

3-(4-Ethynylphenyl)pyridine

Cat. No.: B8050690
M. Wt: 179.22 g/mol
InChI Key: PRNHDZPGWBJOLL-UHFFFAOYSA-N
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Description

3-(4-Ethynylphenyl)pyridine is a compound that features a pyridine ring substituted with a 4-ethynylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethynylphenyl)pyridine typically involves the coupling of 4-ethynylphenyl derivatives with pyridine. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling. For instance, the Sonogashira coupling involves the reaction of 4-iodophenylacetylene with pyridine in the presence of a palladium catalyst and a copper co-catalyst under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethynylphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using N-bromosuccinimide or nucleophilic substitution with organolithium reagents.

Major Products

    Oxidation: Formation of 4-(pyridin-3-yl)benzaldehyde.

    Reduction: Formation of 3-(4-ethylphenyl)pyridine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(4-Ethynylphenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Ethynylphenyl)pyridine depends on its application. In catalysis, it may act as a ligand, coordinating to metal centers and facilitating various catalytic processes. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)pyridine: Similar structure but with a bromine atom instead of an ethynyl group.

    3-(4-Methylphenyl)pyridine: Contains a methyl group instead of an ethynyl group.

    3-(4-Nitrophenyl)pyridine: Features a nitro group instead of an ethynyl group.

Uniqueness

3-(4-Ethynylphenyl)pyridine is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the design of organic semiconductors and advanced materials .

Properties

IUPAC Name

3-(4-ethynylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c1-2-11-5-7-12(8-6-11)13-4-3-9-14-10-13/h1,3-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNHDZPGWBJOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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